4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10940622
InChI: InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3/b6-4+
SMILES: CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one

CAS No.:

Cat. No.: VC10940622

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one -

Specification

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name (E)-4-(1,2-dimethyl-5-nitroindol-3-yl)but-3-en-2-one
Standard InChI InChI=1S/C14H14N2O3/c1-9(17)4-6-12-10(2)15(3)14-7-5-11(16(18)19)8-13(12)14/h4-8H,1-3H3/b6-4+
Standard InChI Key XLVIGEBFCJZSCX-GQCTYLIASA-N
Isomeric SMILES CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])/C=C/C(=O)C
SMILES CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C
Canonical SMILES CC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])C=CC(=O)C

Introduction

Structural Characteristics and Nomenclature

Core Indole Scaffold

The 1H-indole backbone is a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. In 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)but-3-en-2-one, the indole nitrogen is positioned at the 1-site, with methyl groups at the 1- and 2-positions. The 5-nitro group introduces significant electron-withdrawing effects, polarizing the aromatic system and influencing intermolecular interactions . The but-3-en-2-one side chain at the 3-position adds a conjugated α,β-unsaturated ketone moiety, a hallmark of Michael acceptors and Diels-Alder dienophiles .

Stereoelectronic Effects

The nitro group at C5 directs electrophilic substitution to the 4- and 6-positions of the indole ring, while the methyl groups at C1 and C2 sterically hinder reactions at the adjacent positions. The butenone chain’s conjugation creates a planar system, enabling resonance stabilization and dipole-dipole interactions. Computational modeling of analogous nitroindoles suggests that the nitro group reduces electron density at the pyrrole nitrogen, potentially enhancing the acidity of the N–H proton .

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The compound can be dissected into two key fragments:

  • 1,2-Dimethyl-5-nitro-1H-indole: Likely synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization.

  • But-3-en-2-one side chain: Introduced through Friedel-Crafts acylation or conjugate addition.

Friedel-Crafts Acylation

A plausible route involves reacting 1,2-dimethyl-5-nitro-1H-indole with diketene or acetoacetyl chloride under Lewis acid catalysis (e.g., AlCl₃). This method mirrors the synthesis of 3-acylindoles reported in polyphosphoric acid-mediated reactions .

Claisen-Schmidt Condensation

Condensation of 1,2-dimethyl-5-nitro-1H-indole-3-carbaldehyde with acetone under basic conditions could yield the α,β-unsaturated ketone. This approach parallels the formation of nitrovinyl indoles used in benzofuranone synthesis .

StepReagents/ConditionsYield (Estimated)
Indole nitrationHNO₃/H₂SO₄, 0°C, 2 h60–70%
Friedel-Crafts acylationAcetoacetyl chloride, AlCl₃, DCM, reflux45–55%
Claisen-SchmidtNaOH, ethanol, Δ, 6 h50–60%

Physicochemical Properties

Solubility and Stability

The nitro and methyl groups confer moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. The α,β-unsaturated ketone is prone to nucleophilic attack, necessitating storage under inert atmospheres to prevent dimerization or hydrolysis.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the C1/C2 methyl groups (δ 2.1–2.3 ppm), a deshielded vinyl proton (δ 6.5–7.0 ppm, J = 15–16 Hz), and a carbonyl peak (δ 195–205 ppm in ¹³C NMR).

  • IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

Chemical Reactivity and Derivatives

Michael Addition

The butenone moiety readily undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine would yield 4-(1,2-Dimethyl-5-nitro-1H-indol-3-yl)-3-(benzylamino)butan-2-one, a potential pharmacophore .

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduction converts the nitro group to an amine, yielding 4-(5-amino-1,2-dimethyl-1H-indol-3-yl)but-3-en-2-one. This derivative could serve as an intermediate for heterocyclic fused systems .

Table 2: Representative Derivatives and Applications

DerivativeSynthetic RoutePotential Use
5-Amino analogH₂/Pd-C, ethanolAntitubercular agents
Thio-Michael adductThiophenol, K₂CO₃Enzyme inhibitors

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